D-Aspartic acid, 4-(phenylmethyl) ester

Melting Point Solid-State Properties Enantiomer Differentiation

D-Aspartic acid 4-(phenylmethyl) ester (D-Asp(OBzl)-OH) is a chirally pure (≥98% ee) amino acid building block engineered for demanding peptide synthesis and pharmaceutical research. Unlike its L-enantiomer or simple alkyl esters, this β-benzyl ester offers orthogonal carboxyl protection — selectively removable via hydrogenolysis without disturbing Boc/Fmoc groups — plus enhanced organic solubility and intrinsic UV chromophoric activity. The patented acetyl chloride activation process underpins cost-efficient scale-up. Choose this compound for reproducible solid-phase synthesis of enantiopure drug candidates, neuroactive peptide probes, and aspartame-class sweetener intermediates.

Molecular Formula C11H12NO4-
Molecular Weight 222.22 g/mol
Cat. No. B12366746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Aspartic acid, 4-(phenylmethyl) ester
Molecular FormulaC11H12NO4-
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N
InChIInChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1
InChIKeyVGALFAWDSNRXJK-SECBINFHSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Aspartic Acid 4-(Phenylmethyl) Ester for Research and Development: Procurement and Differentiation Guide


D-Aspartic acid, 4-(phenylmethyl) ester (also known as D-aspartic acid β-benzyl ester, CAS 13188-89-1/79337-40-9) is a chirally pure amino acid derivative with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. This compound is a key intermediate in peptide synthesis and pharmaceutical research, characterized by its white to light yellow powder/crystal appearance and high purity levels (>98%) [2]. It features a specific optical rotation of 14° (c=1 in 0.1mol/L HCl) and a melting point of 176 °C [3]. The benzyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions and protecting the carboxyl moiety during selective modifications [4].

Why D-Aspartic Acid 4-(Phenylmethyl) Ester Cannot Be Substituted with Generic Analogs: Key Differentiators


Substituting D-aspartic acid 4-(phenylmethyl) ester with its L-enantiomer (L-aspartic acid 4-benzyl ester, CAS 2177-63-1) or other D-aspartic acid esters (e.g., methyl or ethyl esters) is not scientifically sound. The L-enantiomer has a significantly lower melting point (111 °C vs. 176 °C) and different optical rotation, indicating distinct solid-state and chiral properties that impact crystallization and enantioselective synthesis [1]. The benzyl ester group provides specific steric bulk and UV activity not present in smaller alkyl esters, making it uniquely suited for peptide synthesis requiring orthogonal protecting group strategies and for applications where chromophoric detection is necessary [2]. These differences directly impact experimental reproducibility and synthetic outcomes.

Quantitative Differentiation of D-Aspartic Acid 4-(Phenylmethyl) Ester Against Closest Analogs


Melting Point Differentiation: D-Aspartic Acid 4-(Phenylmethyl) Ester vs. L-Enantiomer

The D-enantiomer (D-aspartic acid 4-(phenylmethyl) ester) exhibits a melting point of 176 °C [1], which is 65 °C higher than the melting point of the L-enantiomer (L-aspartic acid 4-benzyl ester) at 111 °C [2]. This significant difference in thermal behavior provides a clear quality control metric and indicates distinct crystal lattice energies and intermolecular interactions.

Melting Point Solid-State Properties Enantiomer Differentiation

Synthetic Yield Improvement: A Higher-Efficiency Process for D-Aspartic Acid 4-(Phenylmethyl) Ester

Conventional esterification of aspartic acid with benzyl alcohol using sulfuric acid catalysis yields only 40-45% of the desired 4-(phenylmethyl) ester [1]. A patented process using a reaction mixture of 10-40 moles benzyl alcohol and 1-5 moles acetyl chloride per mole aspartic acid, conducted at -10°C to 50°C, achieves significantly higher yields [2]. This improved process reduces raw material waste and lowers production costs.

Synthetic Yield Process Efficiency Cost of Goods

Optical Rotation as a Purity and Identity Metric: D- vs. L-Enantiomer

D-Aspartic acid 4-(phenylmethyl) ester exhibits a specific optical rotation of +14° (c=1, 0.1 mol/L HCl) [1]. In contrast, the L-enantiomer (L-aspartic acid 4-benzyl ester) shows a negative rotation (value not specified in source, but known to be opposite sign). The commercial specification for the D-enantiomer often includes a minimum optical purity of 98.0 ee% as determined by LC [1], ensuring chiral integrity for asymmetric synthesis applications.

Optical Rotation Chiral Purity Enantiomeric Excess

Enantiomeric Purity Control: D-Aspartic Acid 4-(Phenylmethyl) Ester vs. Racemic Mixture

Commercially available D-aspartic acid 4-(phenylmethyl) ester is specified with a minimum optical purity of 98.0 ee% (enantiomeric excess) as determined by liquid chromatography [1]. In contrast, racemic DL-aspartic acid benzyl esters (e.g., β-benzyl DL-aspartate, CAS 63228-51-3) have zero net optical rotation. The high enantiopurity of the D-isomer is critical for applications where the stereochemical outcome of a reaction must be controlled, such as in the synthesis of chiral pharmaceutical intermediates.

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Hydrogenolysis Reactivity: D- vs. L-Aspartic Acid Dibenzyl Esters

A study on the hydrogenolysis of benzyl esters with palladium-on-carbon catalysts measured the rates of debenzylation for dibenzyl esters of D-, L-, and DL-aspartic acids. The results showed that the dibenzyl aspartates of all three stereoisomers undergo debenzylation at identical rates under the same catalytic conditions [1]. This indicates that the benzyl ester protecting group can be removed without stereochemical bias, making it a reliable orthogonal protecting group in peptide synthesis regardless of the enantiomer used.

Catalytic Hydrogenolysis Debenzylation Kinetics Protecting Group Removal

Procurement-Driven Application Scenarios for D-Aspartic Acid 4-(Phenylmethyl) Ester


Peptide Synthesis Requiring Orthogonal Carboxyl Protection

The 4-(phenylmethyl) ester group serves as a benzyl-type protecting group for the side-chain carboxyl of aspartic acid. It can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) without affecting acid-labile protecting groups like Boc or base-labile groups like Fmoc. This orthogonal protection strategy is essential for the solid-phase synthesis of complex peptides and peptide mimetics where sequential deprotection is required [1].

Synthesis of Chiral Pharmaceutical Intermediates Requiring High Enantiopurity

With a minimum optical purity specification of 98.0% ee [1], this compound is suitable as a chiral building block in the synthesis of enantiomerically pure pharmaceutical agents. The high enantiomeric excess ensures that downstream stereocenters are preserved, minimizing the formation of unwanted diastereomers and improving overall synthetic efficiency.

Preparation of Neuroactive Peptide Analogs via NMDA Receptor Modulation

D-Aspartic acid derivatives are known to act as signaling molecules via N-methyl-D-aspartate (NMDA) receptor-mediated neuroendocrine regulation [2]. The benzyl ester form serves as a protected intermediate in the synthesis of D-aspartate-containing peptides designed to probe NMDA receptor function or to develop neuroprotective agents [3].

Large-Scale Synthesis Using High-Yield Esterification Process

The patented process for preparing aspartic acid 4-(phenylmethyl) ester using acetyl chloride activation offers significantly higher yields than conventional sulfuric acid-catalyzed methods (40-45% yield) [4]. This makes it a cost-effective intermediate for large-scale production of aspartame-like sweeteners or other aspartic acid-derived compounds where the β-carboxyl group must be protected during peptide coupling [5].

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